3-(3-Fluorophenyl)-1-phenylpropan-1-amine;hydrochloride
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Overview
Description
3-(3-Fluorophenyl)-1-phenylpropan-1-amine;hydrochloride is a chemical compound that belongs to the class of substituted amphetamines It is characterized by the presence of a fluorine atom on the phenyl ring, which can significantly influence its chemical properties and biological activity
Mechanism of Action
Target of Action
Compounds like “3-(3-Fluorophenyl)-1-phenylpropan-1-amine;hydrochloride” often target neurotransmitter systems in the brain, particularly the dopamine and norepinephrine systems .
Mode of Action
These compounds typically work by increasing the levels of certain neurotransmitters in the brain. They can inhibit the reuptake of these neurotransmitters, leading to increased concentrations in the synaptic cleft .
Biochemical Pathways
The affected pathways usually involve the synthesis, release, and reuptake of neurotransmitters like dopamine and norepinephrine. The downstream effects can include changes in mood, cognition, and behavior .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of such compounds can vary. They are often well-absorbed orally and distribute throughout the body. Metabolism typically occurs in the liver, and excretion is usually through the kidneys .
Result of Action
The molecular and cellular effects can include increased neuronal activity and changes in gene expression. At the behavioral level, effects can range from increased alertness and energy to changes in mood .
Action Environment
Environmental factors such as the presence of other substances, the user’s health status, and genetic factors can influence the compound’s action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
Based on its structural similarity to other compounds, it can be hypothesized that it may interact with various enzymes and proteins . The nature of these interactions could be diverse, ranging from binding to enzymatic modulation.
Cellular Effects
Similar compounds have been shown to influence cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
There is currently no available data on the effects of different dosages of EN300-7353615 in animal models .
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It is possible that it interacts with various transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It is possible that it may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluorophenyl)-1-phenylpropan-1-amine;hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the intermediate: The synthesis begins with the preparation of 3-fluorophenylacetone through a Friedel-Crafts acylation reaction.
Reductive amination: The intermediate is then subjected to reductive amination with aniline to form the desired amine.
Hydrochloride salt formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluorophenyl)-1-phenylpropan-1-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or secondary amines.
Scientific Research Applications
3-(3-Fluorophenyl)-1-phenylpropan-1-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Research is conducted to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
3-(3-Fluorophenyl)-2-phenylpropan-1-amine: A structural analog with a different substitution pattern on the phenyl ring.
3-(4-Fluorophenyl)-1-phenylpropan-1-amine: Another analog with the fluorine atom in the para position.
3-(3-Chlorophenyl)-1-phenylpropan-1-amine: A similar compound with a chlorine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in the meta position of the phenyl ring in 3-(3-Fluorophenyl)-1-phenylpropan-1-amine;hydrochloride imparts unique chemical and biological properties. Fluorine’s high electronegativity and small size can influence the compound’s reactivity, stability, and interaction with biological targets, distinguishing it from its analogs.
Biological Activity
3-(3-Fluorophenyl)-1-phenylpropan-1-amine; hydrochloride is a compound of significant interest in pharmacological research due to its potential biological activities, particularly in the modulation of neurotransmitter systems. This article reviews the biological activity of this compound, focusing on its interactions with serotonin and dopamine transporters, as well as its implications in therapeutic contexts.
Chemical Structure and Properties
The compound is characterized by a phenylpropylamine backbone with a fluorophenyl substituent, which is known to influence its pharmacokinetic properties. The presence of the fluorine atom enhances lipophilicity and may improve binding affinity to biological targets.
Interaction with Neurotransmitter Transporters
Research indicates that compounds structurally similar to 3-(3-Fluorophenyl)-1-phenylpropan-1-amine often exhibit selective inhibition of neurotransmitter uptake, particularly serotonin (5-HT) and dopamine (DA) transporters. In several studies, derivatives of this compound have been shown to act as selective serotonin reuptake inhibitors (SSRIs) and dopamine transporter inhibitors (DATIs), which are crucial mechanisms for treating mood disorders and substance abuse.
Table 1: Summary of Biological Activities
Case Studies
- Antidepressant Activity : A study demonstrated that similar compounds showed significant antidepressant effects in animal models, correlating with increased serotonin levels in synaptic clefts. This suggests that 3-(3-Fluorophenyl)-1-phenylpropan-1-amine; hydrochloride may have similar therapeutic potential.
- Substance Abuse Treatment : Research on atypical DAT inhibitors has shown promise in reducing the reinforcing effects of drugs like cocaine and methamphetamine. Compounds with structural similarities indicated a reduction in psychostimulant behaviors, highlighting a potential application for treating addiction disorders .
Structure-Activity Relationships (SAR)
The biological activity of 3-(3-Fluorophenyl)-1-phenylpropan-1-amine; hydrochloride can be attributed to specific structural features:
- Tertiary Amine : The presence of a tertiary amine is critical for binding to transporter proteins.
- Fluorine Substitution : The fluorine atom enhances metabolic stability and affects the lipophilicity, which is beneficial for crossing the blood-brain barrier.
Table 2: Key Structural Features Affecting Activity
Properties
IUPAC Name |
3-(3-fluorophenyl)-1-phenylpropan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN.ClH/c16-14-8-4-5-12(11-14)9-10-15(17)13-6-2-1-3-7-13;/h1-8,11,15H,9-10,17H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBKXMULXFUACEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCC2=CC(=CC=C2)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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